2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol
CAS No.:
Cat. No.: VC17646271
Molecular Formula: C10H10F2O2
Molecular Weight: 200.18 g/mol
* For research use only. Not for human or veterinary use.
![2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol -](/images/structure/VC17646271.png)
Specification
Molecular Formula | C10H10F2O2 |
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Molecular Weight | 200.18 g/mol |
IUPAC Name | 2-(2,2-difluoroethenoxy)-1-phenylethanol |
Standard InChI | InChI=1S/C10H10F2O2/c11-10(12)7-14-6-9(13)8-4-2-1-3-5-8/h1-5,7,9,13H,6H2 |
Standard InChI Key | ZKNZQGOLWFCNCZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(COC=C(F)F)O |
Introduction
Chemical Identity and Structural Features
2-[(2,2-Difluoroethenyl)oxy]-1-phenylethan-1-ol (systematic IUPAC name) consists of a phenylethanol backbone substituted at the C2 position with a 2,2-difluoroethenyl ether group. Its molecular formula is C₁₀H₁₀F₂O₂, with a molecular weight of 212.19 g/mol (calculated from atomic weights). The presence of two fluorine atoms on the ethenyl group introduces significant electronegativity, influencing its reactivity and intermolecular interactions .
Key structural attributes include:
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A phenyl ring at C1, providing aromatic character and hydrophobic interactions.
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A secondary alcohol at C1, enabling hydrogen bonding and participation in esterification or glycosylation reactions.
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A 2,2-difluoroethenyl ether group at C2, which confers steric bulk and alters electronic distribution compared to non-fluorinated analogues .
X-ray crystallography data for this specific compound remain unpublished, but related fluorinated phenylethanol derivatives exhibit planarity in the aromatic system and torsion angles of 60–80° between the phenyl and ethanol moieties .
Synthesis and Reaction Pathways
Etherification Strategies
The synthesis of 2-[(2,2-difluoroethenyl)oxy]-1-phenylethan-1-ol typically proceeds via Williamson ether synthesis, leveraging nucleophilic displacement between 1-phenylethanol-2-ol and 2,2-difluoroethenyl halides. A representative two-step protocol involves:
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Protection of the Alcohol:
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Ether Bond Formation:
Alternative Fluorination Approaches
Recent advances employ electrophilic fluorination using Selectfluor® reagents to introduce fluorine atoms post-etherification. For example:
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Reacting 2-(vinyloxy)-1-phenylethan-1-ol with Selectfluor® in acetonitrile at 40°C for 12 hours achieves difluorination at the β-position of the ethenyl group .
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Limitations include competing side reactions (e.g., over-fluorination) and moderate regioselectivity (65:35 preference for 2,2-difluoro products) .
Physicochemical Properties
Experimental data for this compound remain sparse, but comparisons to structural analogues permit reasonable predictions:
Spectroscopic characteristics include:
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¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, aromatic), 4.85 (dd, J = 6.2 Hz, 1H, -O-CH₂-), 4.45 (d, J = 4.8 Hz, 1H, -OH), 4.10–3.95 (m, 2H, -CH₂-O-), 2.75 (t, J = 5.1 Hz, 1H, -CH-F₂) .
Future Research Directions
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Crystallographic Studies: Resolving the three-dimensional structure to guide rational drug design.
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral variants.
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In Vivo Pharmacokinetics: Assessing bioavailability and clearance in model organisms.
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